molecular formula C15H12N2O3 B14279993 2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione CAS No. 154696-52-3

2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B14279993
CAS No.: 154696-52-3
M. Wt: 268.27 g/mol
InChI Key: MNAYJXBJMNCVCZ-UHFFFAOYSA-N
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Description

2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a pyridine ring substituted with a hydroxymethyl group and an isoindole-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common method starts with the esterification of nicotinic acid to yield an intermediate, which is then oxidized to form pyridine N-oxides. Subsequent nucleophilic substitution and reduction steps lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione can undergo several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like 3-chloroperbenzoic acid, reducing agents such as sodium and ammonium chloride, and nucleophiles like trimethylsilyl cyanide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while nucleophilic substitution can introduce various functional groups onto the pyridine ring.

Mechanism of Action

The mechanism of action of 2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione is unique due to the combination of the pyridine and isoindole-1,3-dione moieties, which confer specific chemical reactivity and potential biological activities. This combination allows for diverse applications in different fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[[6-(hydroxymethyl)pyridin-2-yl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-9-11-5-3-4-10(16-11)8-17-14(19)12-6-1-2-7-13(12)15(17)20/h1-7,18H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAYJXBJMNCVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10730028
Record name 2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10730028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154696-52-3
Record name 2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10730028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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